molecular formula C54H111N5O7 B10855845 G1-OC2-K3-E10

G1-OC2-K3-E10

Cat. No.: B10855845
M. Wt: 942.5 g/mol
InChI Key: QUXHZASDVBKOSF-UHFFFAOYSA-N
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Description

OC2-K3-E10 is an ionizable cationic lipid that has gained significant attention in recent years due to its role in facilitating the delivery of messenger RNA through lipid nanoparticles. This compound is particularly notable for its application in genome editing and other advanced biotechnological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OC2-K3-E10 involves multiple steps. Initially, a mixture of 1,2-epoxydecane and TBSOC2-K3 is combined in a screw-cap vial and stirred at 90°C overnight. The crude oil obtained is then purified by flash chromatography using a silica cartridge and a solvent gradient from 20% ULTRA/DCM to 40% ULTRA/DCM. The desired fractions are collected and concentrated under vacuum to yield a pale yellow, clear, viscous oil .

Industrial Production Methods: Industrial production of OC2-K3-E10 follows similar synthetic routes but on a larger scale. The process involves careful monitoring of reaction conditions and purification steps to ensure high yield and purity. The use of advanced chromatographic techniques and controlled reaction environments is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: OC2-K3-E10 undergoes various chemical reactions, including alkylation and deprotection. The compound is particularly reactive with 1,2-epoxydecane, which is used to alkylate residual 1,3-diaminopropane during its synthesis .

Common Reagents and Conditions: Common reagents used in the reactions involving OC2-K3-E10 include tetra-n-butylammonium fluoride and diethyl ether. The reactions are typically carried out under controlled temperatures and monitored using thin-layer chromatography .

Major Products Formed: The major product formed from the reactions involving OC2-K3-E10 is a clear, colourless, viscous oil. This product is obtained after purification and concentration under vacuum .

Scientific Research Applications

OC2-K3-E10 has a wide range of scientific research applications. It is primarily used in the formation of lipid nanoparticles for the delivery of CRISPR complementary single-guide RNA and Cas9 messenger RNA for genome editing in transgenic mice. Additionally, it has applications in the delivery of messenger RNA for various therapeutic purposes .

Mechanism of Action

The mechanism of action of OC2-K3-E10 involves its ionizable cationic lipid nature, which facilitates the formation of lipid nanoparticles. These nanoparticles encapsulate the messenger RNA or single-guide RNA, protecting them from degradation and enhancing their delivery to target cells. The compound’s molecular targets include the cellular membranes, where it facilitates the fusion and release of the encapsulated genetic material .

Comparison with Similar Compounds

OC2-K3-E10 is unique compared to other ionizable cationic lipids due to its specific structure and reactivity. Similar compounds include DOTAP (1,2-Dioleoyl-3-trimethylammoniumpropane) and SM-102, which are also used in lipid nanoparticle formation for genetic material delivery. OC2-K3-E10 stands out due to its higher efficiency and stability in delivering messenger RNA .

Conclusion

OC2-K3-E10 is a versatile and highly efficient ionizable cationic lipid with significant applications in modern biotechnology. Its unique properties and reactivity make it a valuable compound for the delivery of genetic material, particularly in genome editing and therapeutic interventions.

Properties

Molecular Formula

C54H111N5O7

Molecular Weight

942.5 g/mol

IUPAC Name

N-[3-[bis(2-hydroxydecyl)amino]propyl]-3-[[3-[3-[bis(2-hydroxydecyl)amino]propylamino]-3-oxopropyl]-(2-hydroxyethyl)amino]propanamide

InChI

InChI=1S/C54H111N5O7/c1-5-9-13-17-21-25-31-49(61)45-58(46-50(62)32-26-22-18-14-10-6-2)39-29-37-55-53(65)35-41-57(43-44-60)42-36-54(66)56-38-30-40-59(47-51(63)33-27-23-19-15-11-7-3)48-52(64)34-28-24-20-16-12-8-4/h49-52,60-64H,5-48H2,1-4H3,(H,55,65)(H,56,66)

InChI Key

QUXHZASDVBKOSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CN(CCCNC(=O)CCN(CCC(=O)NCCCN(CC(CCCCCCCC)O)CC(CCCCCCCC)O)CCO)CC(CCCCCCCC)O)O

Origin of Product

United States

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